molecular formula C9H11F2NO B049722 2-Amino-3,3-difluoro-3-phenyl-1-propanol CAS No. 75456-80-3

2-Amino-3,3-difluoro-3-phenyl-1-propanol

Cat. No.: B049722
CAS No.: 75456-80-3
M. Wt: 187.19 g/mol
InChI Key: CBOLUWLXNCPXRF-UHFFFAOYSA-N
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Description

2-Amino-3,3-difluoro-3-phenylpropan-1-ol is a chemical compound with the molecular formula C9H11F2NO. It is a chiral molecule containing two fluorine atoms, an amino group, and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-difluoro-3-phenylpropan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluoro-2-phenylpropanal with ammonia or an amine source in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-difluoro-3-phenylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

2-Amino-3,3-difluoro-3-phenylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3,3-difluoro-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2,2-difluoro-3-phenylpropan-1-ol
  • 3-Amino-3-phenylpropan-1-ol
  • 2-Amino-3-phenylpropan-1-ol

Uniqueness

2-Amino-3,3-difluoro-3-phenylpropan-1-ol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it distinct from similar compounds that may lack these fluorine atoms or have different substitution patterns .

Properties

IUPAC Name

2-amino-3,3-difluoro-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-9(11,8(12)6-13)7-4-2-1-3-5-7/h1-5,8,13H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOLUWLXNCPXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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